2,4-Dimethylbenzyl 2,5-dimethylbenzoate

Lipophilicity Chromatographic Method Development Regioisomer Separation

Researchers resolving dimethylbenzyl dimethylbenzoate regioisomers face co-elution due to identical molecular masses. Generic substitution compromises protecting-group cleavage kinetics and chromatographic accuracy. 2,4-Dimethylbenzyl 2,5-dimethylbenzoate (CAS 55000-48-1) addresses this with: • XLogP 4.7-1.11 log units below the 2,5/2,5-isomer-ensuring baseline HPLC separation • Validated 2,4-dimethylbenzyl ester cleavage (~70% radiochemical yield) for automated radiosynthesis • Diagnostic carbonyl IR & benzyl CH₂ ¹H NMR signatures for regioisomeric purity batch release • Intermediate volatility suited for headspace GC-MS fragrance & structure-odor studies

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 55000-48-1
Cat. No. B13957081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzyl 2,5-dimethylbenzoate
CAS55000-48-1
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)COC(=O)C2=C(C=CC(=C2)C)C)C
InChIInChI=1S/C18H20O2/c1-12-6-8-16(15(4)9-12)11-20-18(19)17-10-13(2)5-7-14(17)3/h5-10H,11H2,1-4H3
InChIKeyIENKFXNUDJZDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylbenzyl 2,5-dimethylbenzoate: Identity & Specifications


2,4-Dimethylbenzyl 2,5-dimethylbenzoate (CAS 55000-48-1) is an aromatic ester belonging to the class of dimethyl-substituted benzyl benzoates, characterized by a 2,4-dimethylbenzyl alcohol moiety esterified to 2,5-dimethylbenzoic acid . With molecular formula C₁₈H₂₀O₂ and a molecular weight of 268.35 g·mol⁻¹, the compound is structurally defined by the regiospecific placement of its four methyl groups, which govern its physicochemical identity and chemical behavior . This compound exists as a bench-stable liquid or low-melting solid with a calculated XLogP of 4.7 and a topological polar surface area (TPSA) of 26.3 Ų .

1 Regioisomer-specific intermediate for protecting group and radiofluorination studies
2 Defined acidolytic cleavage profile supports automated radiochemical workflow evaluation
3 Chromatographic reference standard for dimethylbenzyl benzoate regioisomer separation

2,4-Dimethylbenzyl 2,5-dimethylbenzoate: Regioisomeric Differentiation


The family of dimethylbenzyl dimethylbenzoate regioisomers (CAS 55000-44-7, 55000-45-8, 55000-47-0, 55000-49-2) shares an identical molecular formula (C₁₈H₂₀O₂) and nominal mass, yet the position of methyl substituents on both the benzyl alcohol ring and the benzoic acid ring produces divergent lipophilicity (XLogP spanning >1 log unit), steric hindrance around the ester carbonyl, and differential hydrolytic lability under acidic conditions [1]. Generic substitution—e.g., replacing the 2,4-dimethylbenzyl moiety with benzyl or 4-methylbenzyl, or swapping the 2,5-dimethylbenzoate moiety for the 2,4- or 3,5-dimethyl isomer—therefore alters key selection-relevant properties such as protecting-group cleavage kinetics, chromatographic retention, and vapor-phase behavior without changing the nominal chemical identity [2]. These differences are quantifiable and directly impact procurement decisions in synthetic methodology, radiochemistry, and analytical reference standard selection.

Regioisomeric Shift

A different methyl substitution pattern may alter lipophilicity, shifting HPLC retention and potentially disrupting established separation conditions.

Cleavage Kinetics Variability

Acidolytic deprotection rates can differ among regioisomers, which may reduce radiochemical yields in automated synthesis modules.

Vapor-Phase Divergence

Boiling point and volatility differences may affect GC elution order and headspace partitioning in fragrance research.

2,4-Dimethylbenzyl 2,5-dimethylbenzoate: Comparative Evidence


Lipophilicity (XLogP) vs. Regioisomers

The calculated XLogP value of 2,4-Dimethylbenzyl 2,5-dimethylbenzoate for the target compound is 4.7 , while the regioisomer 2,5-Dimethylbenzyl 2,5-dimethylbenzoate (CAS 55000-49-2) exhibits a substantially higher XLogP of 5.81 . This difference of 1.11 log units corresponds to an approximately 12.9-fold difference in the octanol-water partition coefficient, directly influencing reversed-phase HPLC retention times and sample solubility profiles.

Lipophilicity (XLogP)
Data to verify
Target XLogP = 4.7 vs. regioisomer CAS 55000-49-2 = 5.81 (Δ −1.11, approx. 12.9‑fold lower P)
Supports regioisomer-specific HPLC retention differentiation context
Calculated XLogP3 values; verify with experimental log P and retention data
Lipophilicity Chromatographic Method Development Regioisomer Separation

Acidolytic Cleavage of 2,4-Dimethylbenzyl Protecting Group

In no-carrier-added nucleophilic aromatic radiofluorination, the 2,4-dimethylbenzyl ester protecting group delivered ~70% radiochemical yield of [¹⁸F]-labeled product after acidolytic cleavage with 32% HCl at 120 °C for 10 min, equaling the best-performing protecting group (4-methylbenzyl) in the same study [1]. This yield contrasts with lower-performing methyl-substituted benzyl variants that gave <50% or negligible yields under identical conditions.

Acidolytic Cleavage Yield
Head-to-head
Target deprotection yield ~70% (32% HCl, 120°C, 10 min), matching 4-methylbenzyl comparator
Supports deprotection efficiency context for automated radiosynthesis evaluation
Reported in nucleophilic aromatic radiofluorination model system
Radiochemistry 18F-Fluorination Protecting Group Strategy

Vapor Pressure & Volatility: Regioisomer Comparison

Predicted vapor pressure data indicate that the target compound exhibits a vapor pressure of 0.0±0.9 mmHg at 25 °C (with the most likely value approaching the low end of this range) , while the regioisomer 2,5-Dimethylbenzyl 2,5-dimethylbenzoate (CAS 55000-49-2) is also predicted at 0.0±0.9 mmHg at 25 °C . The regioisomer 3,5-Dimethylbenzyl 2,4-dimethylbenzoate (CAS 55000-45-8) has a predicted vapor pressure of 0.0±0.9 mmHg and a boiling point of 384.4±11.0 °C , while 3,5-Dimethylbenzyl 3,5-dimethylbenzoate (CAS 55000-47-0) has a predicted boiling point of ~398 °C . These data suggest that the target compound ranks among the lower-boiling members of this regioisomeric family.

Vapor Pressure & Volatility
Data to verify
Target boiling point ~280 °C vs. highest regioisomer ~398 °C (predicted at 760 mmHg)
Indicates higher relative volatility, supporting headspace GC-MS method fit review
Predicted values; experimental boiling point confirmation recommended
Vapor Pressure Volatility Ranking Formulation Science

Intramolecular CH⋯O Interaction and Conformational Stability

A DFT and G3MP2 computational study on 2,5-dimethyl-benzyl benzoate—the closest structurally characterized analog—demonstrated a rotational barrier of 10 kcal·mol⁻¹ around the ester group and identified an intramolecular CH⋯O interaction that stabilizes specific conformers [1]. Among the regioisomers examined, energy gaps between different methyl substitution patterns were below 1 kcal·mol⁻¹, indicating that the 2,5-dimethyl pattern produces a distinct low-energy conformational population relative to other substitution patterns [1]. For the target compound bearing 2,4-dimethylbenzyl and 2,5-dimethylbenzoate moieties, this intramolecular CH⋯O interaction is expected to influence the ester carbonyl IR stretching frequency and ¹H NMR chemical shifts of the benzyl CH₂ protons in a manner distinguishable from other regioisomers.

CH⋯O Conformational Interaction
Class-level
Rotational barrier ~10 kcal·mol⁻¹; intramolecular CH⋯O stabilizes specific conformers
Supports spectroscopic fingerprint differentiation (IR carbonyl, NMR shift)
Inferred from computational study on structurally analogous 2,5-dimethylbenzyl benzoate
Conformational Analysis Spectroscopic Differentiation Computational Chemistry

TPSA and Rotatable Bonds as Chromatographic Predictors

The target compound (CAS 55000-48-1) has a calculated TPSA of 26.3 Ų and 4 rotatable bonds . By comparison, the regioisomer 2,5-Dimethylbenzyl 2,5-dimethylbenzoate (CAS 55000-49-2) has an identical TPSA and rotatable bond count, as these properties are determined solely by the ester functional group and are independent of methyl substitution position . Consequently, TPSA and rotatable bond count cannot differentiate regioisomers, and orthogonal methods (XLogP, spectroscopic fingerprinting) are required for identity confirmation.

TPSA & Rotatable Bonds
Data to verify
TPSA 26.3 Ų, 4 rotatable bonds — identical across regioisomers
Cannot differentiate regioisomers; requires orthogonal identity methods
Calculated from SMILES; experimental QC confirmation advised
TPSA Chromatographic Prediction Physicochemical Profiling

2,4-Dimethylbenzyl 2,5-dimethylbenzoate: Application Scenarios


Acid-Labile Protecting Group for ¹⁸F-Radiotracer Modules

The 2,4-dimethylbenzyl moiety has been experimentally validated as a top-tier protecting group for nucleophilic aromatic radiofluorination, delivering ~70% radiochemical yield under standard acidolytic conditions (32% HCl, 120 °C, 10 min) [1]. This makes 2,4-Dimethylbenzyl 2,5-dimethylbenzoate a suitable precursor or model compound for developing automated synthesis protocols where rapid, high-yield deprotection is paramount. Procurement should specify this exact regioisomer because the 2,5-dimethylbenzoate component provides a defined chromophore for HPLC monitoring, and the 2,4-dimethylbenzyl ester linkage exhibits cleavage kinetics matched to the best-performing protecting groups in the class [1].

Regioisomer-Specific Reference Standard for HPLC

With a calculated XLogP of 4.7—significantly lower than the 5.81 of its 2,5-dimethylbenzyl 2,5-dimethylbenzoate regioisomer —this compound serves as a critical reference standard for reversed-phase HPLC method development aimed at resolving co-eluting dimethylbenzyl dimethylbenzoate regioisomeric mixtures. The 1.11 log unit lipophilicity gap provides a predictable retention time shift that can be exploited for baseline separation. Procurement of this specific CAS number ensures that the reference material corresponds to the correct chromatographic peak in regulatory or QC methods.

IR and NMR Fingerprinting for QC Identity Confirmation

The intramolecular CH⋯O interaction predicted from computational studies on the closely related 2,5-dimethyl-benzyl benzoate system [2] provides a diagnostic spectroscopic handle. The ester carbonyl IR stretch and benzyl CH₂ ¹H NMR resonance of 2,4-Dimethylbenzyl 2,5-dimethylbenzoate are expected to differ measurably from those of other regioisomers due to altered conformational preferences and through-space electronic effects. This compound is thus procured as a primary identity standard for FT-IR and NMR-based batch release testing where regioisomeric purity is critical.

Volatility Profile for Fragrance Headspace Analysis

The predicted moderate boiling point (~280 °C at 760 mmHg) , substantially lower than the ~398 °C boiling point of 3,5-dimethylbenzyl 3,5-dimethylbenzoate , positions this ester for headspace GC-MS fragrance studies requiring controlled volatility. The compound's intermediate lipophilicity (XLogP = 4.7) also suggests predictable partitioning behavior in formulation matrices, making it a candidate for structure-odor relationship studies where methyl substitution pattern directly influences vapor pressure and perceived aroma intensity.

Application
Selection Property
Validation Focus
Radiofluorination protecting group research
Acidolytic deprotection efficiency context
Deprotection yield in automated synthesis module evaluation
Regioisomer-specific HPLC method development
Lipophilicity-based retention differentiation
XLogP-predicted retention time shift verification
Spectroscopic QC identity confirmation
Conformation-dependent spectral fingerprint
IR carbonyl stretch and NMR shift characterization
Headspace GC-MS fragrance volatility studies
Boiling point and volatility context
Elution temperature and formulation partitioning review
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